Superior Anti-Leukemic Potency: Peruvoside IC50 vs. Ouabain and Digitoxin
In primitive myeloid leukemia cell models (KG1a and K562), Peruvoside demonstrated superior potency in suppressing cell growth compared to the cardiac glycosides Ouabain and Digitoxin [1]. At 24 hours, the IC50 values for Peruvoside were the lowest among the three compounds tested, indicating a stronger anti-proliferative effect at equivalent concentrations [1].
| Evidence Dimension | Cell Viability (IC50 at 24h) |
|---|---|
| Target Compound Data | Lowest IC50 among three compounds |
| Comparator Or Baseline | Ouabain, Digitoxin |
| Quantified Difference | Peruvoside IC50 < Ouabain IC50 < Digitoxin IC50 (exact values not specified, but relative order established) |
| Conditions | KG1a and K562 primitive myeloid leukemia cell lines, 24h treatment |
Why This Matters
This direct comparative data justifies selecting Peruvoside over Ouabain or Digitoxin for research programs targeting leukemic stem-like cells where higher potency is required.
- [1] Feng Q, Leong W, Liu L, Chan KI. Peruvoside, a Cardiac Glycoside, Induces Primitive Myeloid Leukemia Cell Death. Molecules. 2016;21(4):534. View Source
